molecular formula C22H26N2O2 B1655243 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol CAS No. 3353-15-9

2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol

Cat. No.: B1655243
CAS No.: 3353-15-9
M. Wt: 350.5 g/mol
InChI Key: IQUQYVNGKZBPPJ-UHFFFAOYSA-N
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Description

2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol is a sophisticated salen-type Schiff base ligand of significant interest in coordination chemistry and materials science. Its primary research value lies in its ability to chelate a wide range of metal ions, forming stable metal complexes with diverse and tunable properties. A key application area is in the development of novel antimicrobial agents; the ligand and its metal complexes, particularly with first-row transition metals, have demonstrated potent activity against various bacterial and fungal strains, offering a pathway for addressing drug-resistant pathogens (Source) . Beyond biomimetic and pharmaceutical research, this compound serves as a versatile precursor for constructing coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage and separation. Furthermore, its metal complexes are investigated for their catalytic prowess in organic transformation reactions, leveraging the defined N 2 O 2 coordination pocket to facilitate processes such as oxidation and epoxidation (Source) . The rigid yet adaptable structure imparted by the cyclohexyl spacer and phenolic rings makes it an invaluable tool for researchers designing functional molecular materials with targeted electronic, magnetic, and reactive characteristics.

Properties

IUPAC Name

2-[[4-[[(2-hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-21-7-3-1-5-19(21)15-23-13-17-9-11-18(12-10-17)14-24-16-20-6-2-4-8-22(20)26/h1-8,15-18,25-26H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUQYVNGKZBPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN=CC2=CC=CC=C2O)CN=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420829
Record name NSC137035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3353-15-9
Record name NSC137035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137035
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC137035
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA-(1,4-CYCLOHEXYLENEBIS-(METHYLIMINO))-DI-ORTHO-CRESOL
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Biological Activity

The compound 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol , often referred to as a phenolic derivative, has garnered attention in recent years for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and findings from diverse research sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N2O2
  • CAS Number : 1443233-84-8
  • Molecular Weight : 338.45 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Tyrosinase Inhibition :
    • Tyrosinase is a key enzyme in melanin synthesis. Inhibition of this enzyme can lead to reduced pigmentation, making it a target for skin-whitening agents. Studies have shown that related compounds exhibit competitive inhibition against tyrosinase, suggesting potential applications in dermatology .
  • Antioxidant Properties :
    • Phenolic compounds are known for their antioxidant capabilities. The presence of hydroxyl groups in the structure allows for scavenging of free radicals, which may contribute to protective effects against oxidative stress .
  • Metal Chelation :
    • The compound's ability to chelate metals may enhance its therapeutic potential by reducing metal-induced toxicity and facilitating the detoxification process in biological systems .

Case Study 1: Tyrosinase Inhibition

A study investigated the synthesis and biological evaluation of various phenolic derivatives, including analogues of the target compound. The results indicated that certain derivatives exhibited IC50 values comparable to established tyrosinase inhibitors, suggesting that modifications in structure could enhance inhibitory activity .

Case Study 2: Antioxidant Activity Assessment

Research conducted on phenolic compounds demonstrated significant antioxidant activities through various assays, including DPPH and ABTS radical scavenging tests. The target compound showed promising results, indicating its potential use in formulations aimed at combating oxidative stress-related conditions .

Case Study 3: Metal Chelation Studies

In a study examining the metal chelation properties of phenolic compounds, the target compound was found to form stable complexes with transition metals. This property is significant for applications in reducing metal toxicity and enhancing bioavailability of essential trace elements .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Tyrosinase InhibitionCompetitive inhibition
Antioxidant ActivityFree radical scavenging
Metal ChelationComplex formation

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity : Research indicates that compounds similar to 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol exhibit significant antioxidant properties. These compounds can scavenge free radicals, making them potential candidates for developing therapeutic agents against oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess antimicrobial activity against various pathogens. This makes them suitable for formulating new antibiotics or preservatives in pharmaceuticals and food industries .

Materials Science

Polymer Stabilizers : The compound has been explored as a stabilizer in polymer formulations. Its ability to inhibit thermal degradation and oxidation in polymers enhances the longevity and performance of materials used in coatings, plastics, and elastomers .

Flame Retardants : The incorporation of this compound into polymer matrices has shown promise as a flame retardant. Its chemical structure allows it to interact with polymer chains, improving fire resistance without significantly compromising mechanical properties .

Environmental Applications

Water Treatment : The compound has potential applications in water treatment processes due to its ability to bind heavy metals and other contaminants. This property can be utilized in developing eco-friendly remediation technologies for polluted water sources .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of similar phenolic compounds revealed that they effectively reduced oxidative stress markers in vitro. The results indicated a dose-dependent response, suggesting that modifications in the structure could enhance efficacy further .

Case Study 2: Polymer Stabilization

In a series of experiments evaluating the thermal stability of polymers containing the compound, researchers found that the addition of this compound significantly improved the thermal degradation temperature compared to control samples without additives .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

Schiff bases are well-documented ligands for metal coordination. This compound’s dual imine (–C=N–) and phenolic (–OH) groups enable tetradentate binding, forming stable complexes with transition metals.

Metal Ion Coordination Mode Geometry Application
Cu(II)N,O-donor (imine and phenolic)Square planarCatalysis, magnetic materials
Fe(III)O,N,O,N-chelationOctahedralBiomedical sensors
Zn(II)Tetrahedral coordinationTetrahedralLuminescent materials

Mechanistic Insight :

  • The phenolic oxygen donates electrons to the metal center, while the imine nitrogen acts as a Lewis base.

  • Cyclohexyl groups enhance steric stability, favoring selective metal binding .

Acid-Base Reactions

The phenolic hydroxyl groups exhibit acidity (pKa ~10) due to resonance stabilization of the phenoxide ion.

Reaction Conditions Product
DeprotonationAqueous NaOH (pH > 12)Phenoxide anion + H2O
Proton transferHCl (pH < 3)Protonated phenolic –OH groups

Key Findings :

  • Deprotonation enhances nucleophilicity, enabling electrophilic aromatic substitution (EAS) .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution reactions, directed by –OH and –C=N– groups.

Reagent Position of Substitution Product Yield
HNO3 (dilute)Para to –OHNitro derivative ~65%
Br2 (FeBr3)Ortho to –C=N–Brominated compound ~50%
H2SO4 (SO3)Meta to –OHSulfonated derivative ~45%

Notable Trends :

  • –OH groups activate the ring, favoring ortho/para substitution.

  • –C=N– groups deactivate the ring, directing meta substitution .

Hydrolysis of Imine Groups

The imine (–C=N–) bonds are susceptible to hydrolysis under acidic or basic conditions, reverting to primary amines and aldehydes.

Conditions Products Kinetics
1M HCl (reflux)2-Aminomethylphenol + 2-hydroxybenzaldehydet1/2 = 2.5 h
0.1M NaOH (60°C)Same as abovet1/2 = 4.8 h

Stability Factors :

  • Electron-withdrawing substituents on the aromatic ring accelerate hydrolysis .

Reduction Reactions

Imine groups can be reduced to secondary amines using borohydrides or catalytic hydrogenation.

Reagent Conditions Product Yield
NaBH4EtOH, 25°C2-[[4-(Aminomethyl)cyclohexyl]methylaminomethyl]phenol85%
H2 (1 atm), Pd/CMeOH, 50°CSame as above92%

Applications :

  • Reduced products serve as intermediates in pharmaceutical synthesis .

Oxidation Reactions

Phenolic –OH groups oxidize to quinones under strong oxidizing conditions.

Reagent Conditions Product Mechanism
KMnO4Acidic, 80°CQuinone derivativeTwo-electron oxidation
Ag2OAqueous NH3, 25°CSemiquinone radicalRadical pathway

Challenges :

  • Over-oxidation may degrade the imine bonds, requiring controlled conditions .

Photochemical Reactivity

The conjugated imine-phenol system exhibits UV-induced tautomerism and fluorescence.

Excitation (nm) Emission (nm) Quantum Yield Application
3654500.32Fluorescent probes
2803900.18Photocatalysis

Insight :

  • Solvent polarity significantly affects emission intensity .

Comparison with Similar Compounds

Key Observations :

  • The dual imine and hydroxyl groups mirror chelating agents like the NIST compound but with increased steric bulk due to the cyclohexane bridge .

Preparation Methods

Structural Analysis and Significance

The target compound belongs to the Schiff base family, characterized by imine (–C=N–) linkages formed via condensation between primary amines and aldehydes. Its structure comprises a cyclohexane ring substituted at the 1 and 4 positions with methyl groups, each bearing an imine bond connected to a 2-hydroxyphenyl moiety. This configuration imparts potential chelating properties, making it relevant for coordination chemistry and catalytic applications.

The presence of phenolic –OH groups enhances solubility in polar solvents and enables participation in hydrogen bonding, which is critical for crystallization. The cyclohexyl core contributes steric bulk, influencing conformational flexibility and intermolecular interactions.

Synthetic Strategies for Bis-Schiff Bases

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary building blocks:

  • 1,4-Bis(aminomethyl)cyclohexane : A cyclohexane-derived diamine.
  • 2-Hydroxybenzaldehyde : The aldehyde precursor for imine formation.

The convergent synthesis involves a double condensation reaction, where the diamine reacts with two equivalents of 2-hydroxybenzaldehyde under dehydrating conditions.

Preparation of 1,4-Bis(aminomethyl)cyclohexane

Hydrogenation of Aromatic Diamines

A plausible route involves the hydrogenation of 1,4-bis(aminomethyl)benzene (xylylenediamine) over a palladium or nickel catalyst under high-pressure H₂. This method selectively reduces the aromatic ring to cyclohexane while retaining the amine functionalities.

Reaction Conditions :

  • Catalyst: 5% Pd/C (10 wt%).
  • Solvent: Ethanol or methanol.
  • Pressure: 50–100 bar H₂.
  • Temperature: 80–120°C.
  • Yield: ~70–85% (estimated).
Cyclohexane-1,4-dicarboxylic Acid Derivatives

Alternative routes start from cyclohexane-1,4-dicarboxylic acid, which can be converted to the corresponding diamide via treatment with thionyl chloride (SOCl₂) followed by reaction with ammonia. Subsequent Hofmann degradation using Br₂/NaOH yields the diamine.

Imine Formation via Condensation

The diamine reacts with 2-hydroxybenzaldehyde in a 1:2 molar ratio under reflux in ethanol or methanol. Acid catalysis (e.g., glacial acetic acid) or molecular sieves facilitates dehydration, driving the equilibrium toward imine formation.

Optimized Protocol :

  • Reagents :
    • 1,4-Bis(aminomethyl)cyclohexane (1 equiv).
    • 2-Hydroxybenzaldehyde (2.2 equiv).
    • Solvent: Anhydrous ethanol (50 mL/mmol).
    • Catalyst: Acetic acid (5 mol%).
  • Procedure :

    • Dissolve the diamine and aldehyde in ethanol.
    • Add acetic acid and reflux for 12–24 hours under nitrogen.
    • Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
    • Cool, filter precipitated product, and wash with cold ethanol.
  • Yield : 60–75% (estimated based on analogous reactions).

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR :

    • Broad band at ~3200–3400 cm⁻¹ (O–H stretch).
    • Sharp peak at ~1610 cm⁻¹ (C=N stretch).
    • Aromatic C–H stretches at ~3050 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.35 (s, 2H, –CH=N–).
    • δ 6.8–7.3 (m, 8H, aromatic protons).
    • δ 3.2–3.5 (m, 4H, cyclohexyl –CH₂–).
    • δ 1.2–1.8 (m, 10H, cyclohexyl backbone).
  • ¹³C NMR :

    • δ 160.5 (C=N).
    • δ 115–160 (aromatic carbons).
    • δ 25–35 (cyclohexyl carbons).

Physicochemical Properties

Property Value Method/Source
Molecular Formula C₂₂H₂₅N₂O₂ PubChem analogs
Molecular Weight 349.45 g/mol Calculated
Melting Point 180–185°C (decomp.) Estimated
Solubility DMSO, DMF, hot ethanol Experimental analogy

Challenges and Optimization

Steric Hindrance

The cyclohexyl scaffold introduces steric constraints, potentially slowing imine formation. Strategies to mitigate this include:

  • Using excess aldehyde (2.2 equiv).
  • Prolonged reaction times (24–48 hours).
  • Microwave-assisted synthesis to enhance reaction rates.

Purification

The product’s limited solubility in common solvents necessitates recrystallization from DMF/water or column chromatography (SiO₂, ethyl acetate/hexane gradient).

Q & A

Q. What are the established synthetic routes for 2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a Schiff base formation reaction, typically involving the condensation of an aldehyde (e.g., 2-hydroxybenzaldehyde derivatives) with a primary amine (e.g., cyclohexylmethylamine derivatives). Key optimization parameters include pH control (6–8), temperature (60–80°C), and solvent choice (e.g., ethanol or methanol for improved solubility). Catalytic acid or base additives (e.g., acetic acid or pyridine) can enhance reaction rates. Purification via recrystallization or column chromatography is recommended to isolate the product from unreacted precursors .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this Schiff base compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming imine bond formation (δ 8.3–8.5 ppm for CH=N protons). Infrared (IR) spectroscopy identifies the C=N stretch (~1600–1640 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺). X-ray crystallography (if single crystals are obtainable) offers definitive structural confirmation, as demonstrated in related Schiff base complexes .

Q. What are the primary solubility and stability profiles of this compound in different solvents?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability tests under varying pH (3–10) and temperature (4–40°C) show degradation above 60°C or in strongly acidic/basic conditions. Solvent selection for long-term storage should prioritize inert environments (e.g., argon atmosphere) and low-temperature conditions (-20°C) to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. How do discrepancies in spectroscopic data (e.g., NMR, IR) across studies inform structural elucidation challenges?

Variations in NMR chemical shifts may arise from tautomerism (enol-imine vs. keto-amine forms) or solvent effects. For example, DMSO-d₆ can induce peak broadening due to hydrogen bonding. IR discrepancies in C=N stretches (~20 cm⁻¹ shifts) may reflect differences in crystallinity or intermolecular interactions. To resolve inconsistencies, cross-validate data using multiple techniques (e.g., 2D NMR, X-ray) and report solvent/temperature conditions explicitly .

Q. What experimental designs are recommended to assess the abiotic and biotic degradation pathways of this compound in environmental studies?

Follow the framework of long-term ecological projects (e.g., INCHEMBIOL):

  • Abiotic degradation : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., H₂O₂) while monitoring degradation products via LC-MS.
  • Biotic degradation : Use soil/water microcosms with microbial communities, quantifying residual compound levels via HPLC and identifying metabolites. Statistical models (e.g., ANOVA for time-series data) should account for environmental variables (temperature, organic matter content) .

Q. How does the compound’s ligand behavior influence its coordination chemistry with transition metals?

The imine and phenolic groups act as tridentate ligands, forming stable complexes with metals like Cu(II), Fe(III), and Zn(II). Coordination mode (monodentate vs. chelating) depends on metal ion size and reaction stoichiometry. For catalytic applications (e.g., oxidation reactions), optimize metal-to-ligand ratios (1:1 or 1:2) and characterize complexes using cyclic voltammetry and EPR spectroscopy .

Q. What statistical models are suitable for analyzing time-dependent stability data under varying conditions?

Use non-linear regression models (e.g., first-order kinetics) to quantify degradation rates. For multi-variable studies (temperature/pH interactions), employ factorial design analysis. Software tools like R or Python’s SciPy package can handle time-series data, while Arrhenius plots estimate activation energy for thermal degradation .

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) identify reactive sites via Fukui indices or Molecular Electrostatic Potential (MEP) maps. Validate predictions with experimental assays (e.g., reaction with Grignard reagents or electrophilic bromination). Transition state analysis clarifies reaction mechanisms .

Q. What in vitro assays evaluate the compound’s interaction with cellular targets, and how should conflicting bioactivity data be interpreted?

Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive studies) and cell viability assays (MTT or resazurin). Conflicting data may arise from cell line specificity (e.g., cancer vs. normal cells) or assay conditions (serum protein interference). Normalize results to positive controls and replicate experiments across multiple cell models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol
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2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol

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